molecular formula C15H15N5O3S B274529 2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B274529
M. Wt: 345.4 g/mol
InChI Key: DFRLWTAGVFSVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have antimicrobial and antifungal effects against a wide range of microorganisms. It has also been shown to have antitumor effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide in lab experiments is its broad spectrum of activity against microorganisms and cancer cells. However, its use may be limited by its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide. These include further studies on its mechanism of action, optimization of its synthesis method, and investigation of its potential use in combination with other drugs for enhanced antimicrobial and antitumor effects. Additionally, there is a need for in vivo studies to determine its efficacy and safety for potential clinical use.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential for clinical use.

Synthesis Methods

The synthesis of 2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves a series of chemical reactions. The starting materials include furfurylamine, cyclopropyl isocyanate, and 5-methyl-3-oxazolidinone. The reaction proceeds through a series of steps including cyclization, sulfenylation, and acetylation to yield the final product.

Scientific Research Applications

2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antifungal, and antitumor properties. It has also been investigated for its potential use as a diagnostic tool for certain diseases.

properties

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[[4-cyclopropyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C15H15N5O3S/c1-9-7-12(19-23-9)16-13(21)8-24-15-18-17-14(11-3-2-6-22-11)20(15)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,16,19,21)

InChI Key

DFRLWTAGVFSVTN-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C3CC3)C4=CC=CO4

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C3CC3)C4=CC=CO4

Origin of Product

United States

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